molecular formula C6H4BrClOS B570265 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one CAS No. 123418-66-6

1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one

Cat. No. B570265
M. Wt: 239.511
InChI Key: FSZXWJHCTQQQGZ-UHFFFAOYSA-N
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Patent
US09180119B2

Procedure details

To a solution of 28-2 (3.20 mg, 13.36 mmol) in EtOH (70 mL) was added 10% Pd/C (2.50 g) and AcONa (1.10 g, 13.36 mmol). The reaction mixture was stirred under a hydrogen atmosphere at room temperature for 3 h, filtered, and the filtrate was concentrated. The resultant residue was dissolved in EA (100 mL) washed with sat. NaHCO3 (40 mL) and brine (30 mL), dried over anhydrous Na2SO4, filtered, concentrated and purified by silica gel column chromatography (PE/EA=30/1 to 5/1) to afford 28-3 as a yellow oil (1.32 g, yield: 62%).
Name
Quantity
3.2 mg
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 g
Type
catalyst
Reaction Step One
Name
Yield
62%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][C:5]([C:7](=[O:9])[CH3:8])=[CH:4][C:3]=1[Cl:10].C(O[Na])(C)=O>CCO.[Pd]>[Cl:10][C:3]1[CH:4]=[C:5]([C:7](=[O:9])[CH3:8])[S:6][CH:2]=1

Inputs

Step One
Name
Quantity
3.2 mg
Type
reactant
Smiles
BrC1=C(C=C(S1)C(C)=O)Cl
Name
Quantity
1.1 g
Type
reactant
Smiles
C(=O)(C)O[Na]
Name
Quantity
70 mL
Type
solvent
Smiles
CCO
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under a hydrogen atmosphere at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resultant residue was dissolved in EA (100 mL)
WASH
Type
WASH
Details
washed with sat. NaHCO3 (40 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (PE/EA=30/1 to 5/1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(SC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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